molecular formula C9H12N4 B13500836 methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine

methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine

Cat. No.: B13500836
M. Wt: 176.22 g/mol
InChI Key: OJHWRYZVGJZTNL-UHFFFAOYSA-N
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Description

Methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine is a heterocyclic compound that features a benzotriazole ring. Benzotriazoles are known for their versatility and are used in various applications, including as corrosion inhibitors, UV stabilizers, and intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine typically involves the reaction of 2-methyl-2H-1,2,3-benzotriazole with formaldehyde and a secondary amine under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which then reacts with the benzotriazole to form the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve batch processes where the reactants are combined in a reactor and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification steps .

Chemical Reactions Analysis

Types of Reactions

Methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydrobenzotriazoles, and substituted benzotriazoles .

Scientific Research Applications

Methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole ring can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with nucleophilic sites in biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles .

Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

N-methyl-1-(2-methylbenzotriazol-4-yl)methanamine

InChI

InChI=1S/C9H12N4/c1-10-6-7-4-3-5-8-9(7)12-13(2)11-8/h3-5,10H,6H2,1-2H3

InChI Key

OJHWRYZVGJZTNL-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=CC2=NN(N=C21)C

Origin of Product

United States

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